2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-[1,5-bis(4-methylphenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3OS/c1-17-5-9-19(10-6-17)21-15-24-23(26(21)20-11-7-18(2)8-12-20)28-16-22(27)25-13-3-4-14-25/h5-12,15H,3-4,13-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBKXFGIMFSJPGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)C)SCC(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 379.5 g/mol. The structure features an imidazole ring linked to a thioether and a pyrrolidine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3OS |
| Molecular Weight | 379.5 g/mol |
| CAS Number | 1207042-05-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The imidazole ring is known for its role in enzyme inhibition and receptor modulation, while the thioether linkage enhances lipophilicity, potentially improving membrane permeability.
Key Mechanisms:
- Enzyme Inhibition : The imidazole moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Receptor Binding : The compound may exhibit affinity for specific receptors, influencing signaling pathways related to neurotransmission and cellular responses.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to 2-((1,5-di-p-tolyl-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone show promising anticonvulsant properties. For instance, compounds evaluated in the maximal electroshock (MES) test demonstrated significant protective effects against seizures, suggesting potential applications in epilepsy treatment .
Cytotoxicity and Safety Profile
In vitro studies assessing cytotoxicity revealed that this compound exhibits low toxicity profiles at therapeutic concentrations. For example, in HepG2 cell lines, it showed no significant hepatotoxic effects at concentrations up to 10 µM, indicating a favorable safety margin .
Study 1: Anticonvulsant Efficacy
A study conducted on a series of imidazole derivatives demonstrated that specific modifications led to enhanced anticonvulsant activity. The compound was tested in various seizure models, including the PTZ-kindling model, where it displayed significant efficacy compared to standard treatments .
Study 2: Pharmacokinetic Evaluation
Pharmacokinetic studies have shown that the compound possesses good permeability characteristics and metabolic stability. It exhibited moderate inhibition of CYP enzymes without significant adverse interactions, making it a candidate for further development in therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features and Functional Groups
Key Observations :
- Imidazole vs. Triazole/Thiazole : The target compound’s imidazole ring (two nitrogen atoms at 1 and 3 positions) differs from triazoles (three nitrogens) and thiazoles (sulfur and nitrogen). Imidazoles often exhibit stronger hydrogen-bonding capacity, while thiazoles and triazoles may confer metabolic stability .
- Conversely, nitro groups may increase reactivity in electrophilic substitutions .
- Pyrrolidin-1-yl vs. Pyrrol-2-yl : The saturated pyrrolidine in the target compound likely improves solubility in polar solvents compared to the aromatic pyrrole in ’s derivative .
Insights :
- Solvent and Reagent Choices: Ethanol and benzene are common in reflux-based syntheses (). The target compound may require similar conditions, given its thioether linkage, which often forms via nucleophilic substitution .
- Yield Optimization: Higher yields in (67–72%) suggest that stepwise purification (e.g., crystallization from toluene or ethanol) is critical for heterocyclic systems .
Spectroscopic and Analytical Data
While the target compound’s spectral data are unavailable, comparisons with analogs highlight trends:
- IR/NMR : Thioether linkages (C–S stretch ~600–700 cm⁻¹) and carbonyl groups (C=O ~1680–1700 cm⁻¹) are common in similar compounds (e.g., ’s Compounds 11–13) .
- Mass Spectrometry : Fragmentation patterns for imidazole derivatives often include loss of substituents (e.g., p-tolyl groups) and sulfur-containing moieties .
Research Findings and Implications
Structural Flexibility : The target compound’s modular structure allows for tuning of lipophilicity (via p-tolyl groups) and solubility (via pyrrolidine), which is advantageous in drug design.
Synthetic Challenges : Thioether formation may require stringent anhydrous conditions, as seen in ’s use of dry benzene .
Analytical Techniques : Tools like SHELX () are critical for crystallographic validation of such complex heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
